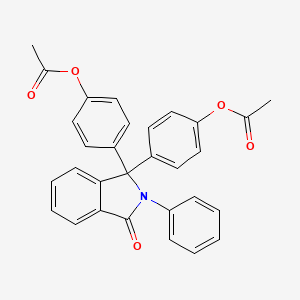

![molecular formula C16H23NO4 B4899853 6-[(4-propoxybenzoyl)amino]hexanoic acid](/img/structure/B4899853.png)

6-[(4-propoxybenzoyl)amino]hexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-[(4-propoxybenzoyl)amino]hexanoic acid, also known as clofibric acid, is a chemical compound that belongs to the class of fibric acid derivatives. It is widely used in scientific research for its ability to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and glucose homeostasis.

Mécanisme D'action

Clofibric acid activates PPARs by binding to their ligand-binding domain, leading to a conformational change that allows the receptor to heterodimerize with retinoid X receptor (RXR) and bind to specific DNA sequences known as PPAR response elements (PPREs). The PPAR-RXR complex then recruits coactivators such as PPARγ coactivator-1α (PGC-1α) and transcriptionally activates target genes involved in lipid metabolism and glucose homeostasis.

Biochemical and Physiological Effects

Clofibric acid has been shown to have several biochemical and physiological effects. In vitro studies have shown that 6-[(4-propoxybenzoyl)amino]hexanoic acid acid increases fatty acid oxidation and triglyceride synthesis in hepatocytes and adipocytes. It also increases glucose uptake and insulin sensitivity in skeletal muscle cells. In vivo studies have shown that this compound acid reduces plasma triglyceride and cholesterol levels in rodents and humans. It also reduces hepatic steatosis and improves insulin sensitivity in animal models of obesity and type 2 diabetes.

Avantages Et Limitations Des Expériences En Laboratoire

Clofibric acid has several advantages as a tool for scientific research. It is a potent and selective agonist of PPARα, which makes it a valuable tool to study the role of PPARα in lipid metabolism and glucose homeostasis. It is also relatively cheap and easy to synthesize. However, 6-[(4-propoxybenzoyl)amino]hexanoic acid acid has some limitations. It has low water solubility and can form crystals in aqueous solutions, which can make it difficult to use in cell culture experiments. It also has off-target effects on other nuclear receptors such as PPARγ and retinoic acid receptor (RAR), which can complicate the interpretation of results.

Orientations Futures

There are several future directions for research on 6-[(4-propoxybenzoyl)amino]hexanoic acid acid. One area of interest is the role of PPARα in the regulation of hepatic lipid metabolism and the development of non-alcoholic fatty liver disease (NAFLD). Clofibric acid has been shown to reduce hepatic steatosis in animal models of NAFLD, but its effects on human NAFLD are not well understood. Another area of interest is the development of more selective PPARα agonists that do not have off-target effects on other nuclear receptors. This could lead to the development of more effective therapies for metabolic diseases such as obesity and type 2 diabetes.

Méthodes De Synthèse

Clofibric acid can be synthesized by the reaction of 4-propoxybenzoyl chloride with 6-aminohexanoic acid in the presence of a base such as triethylamine. The reaction yields 6-[(4-propoxybenzoyl)amino]hexanoic acid acid as a white crystalline solid with a melting point of 141-143°C. The purity of the product can be determined by thin-layer chromatography and proton nuclear magnetic resonance spectroscopy.

Applications De Recherche Scientifique

Clofibric acid is widely used in scientific research as a tool to study the role of PPARs in lipid metabolism and glucose homeostasis. PPARs are nuclear receptors that regulate the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARs by 6-[(4-propoxybenzoyl)amino]hexanoic acid acid leads to the upregulation of genes involved in fatty acid oxidation, triglyceride synthesis, and glucose uptake. Clofibric acid has also been shown to have anti-inflammatory effects through the inhibition of nuclear factor-kappa B (NF-κB) signaling.

Propriétés

IUPAC Name |

6-[(4-propoxybenzoyl)amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-2-12-21-14-9-7-13(8-10-14)16(20)17-11-5-3-4-6-15(18)19/h7-10H,2-6,11-12H2,1H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHXPCDLFGGPIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)NCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[benzyl(phenylsulfonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B4899774.png)

![3-bromo-5-phenyl-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4899776.png)

![2-(3-fluorophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B4899797.png)

![1-(3-chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B4899804.png)

![4,4'-[(5-chloro-2-hydroxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B4899811.png)

![5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4899818.png)

![2-isopropyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4899821.png)

![7-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4899841.png)

![4-methyl-6-(4-methyl-1-piperazinyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B4899851.png)

![5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4899854.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4899870.png)